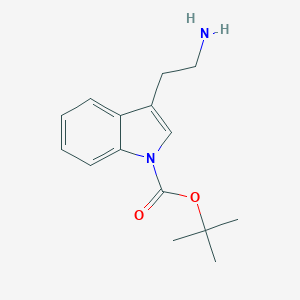

1-Boc-色胺

描述

1-Boc-tryptamine (1-benzyloxycarbonyl-tryptamine) is an organic compound that is used in the synthesis of a variety of compounds, most notably tryptamines. It is an important intermediate in the synthesis of tryptamines and related compounds. 1-Boc-tryptamine is a tryptamine derivative with a benzyloxycarbonyl group attached to the nitrogen atom of the indole ring. It is a white crystalline solid with a melting point of 80–81 °C.

科学研究应用

β,β-二氟色胺的合成:

- 研究探索了在 β 位用氟取代的色胺的合成,包括使用 N-Boc-3-叠氮乙酰吲哚,以研究受氟取代影响的神经活性胺的生物活性 (Deng, Nam, Fan, & Kirk, 2003).

杂环和色胺的新合成技术:

- 本研究描述了构建杂环和色胺的新合成方法,包括通过各种化学过程将 N-Boc 苯胺转化为杂环和色胺 (Nicolaou, Krasovskiy, Majumder, Trepanier, & Chen, 2009).

无溶剂、无催化不对称“烯”反应:

- 本研究提出了一种合成 α-三氟甲基色胺的新方法,采用 Boc 保护的 3-亚甲基吲哚啉,并探索了它们进一步区域和立体选择性精制的潜力 (Mazzeo et al., 2017).

色胺致幻世界最新综述

:

- 本综述重点介绍了色胺作为一类广泛的经典致幻剂,讨论了它们的历史背景、流行情况、化学和对人类和动物的生理影响 (Araújo et al., 2015).

新型半抗原在色胺检测抗体生产中的应用:

- 该研究重点合成源自色胺类药物的新型半抗原,用于开发免疫化学检测试剂盒,从而简化体液中色胺的检测 (Maryška et al., 2018).

色胺作为绿色铁缓蚀剂:

- 对色胺用作脱气硫酸中 ARMCO 铁缓蚀剂的研究,探索了其在不同温度和浓度下的缓蚀剂潜力 (Moretti, Guidi, & Grion, 2004).

体外生物催化生产多种色胺的简便方法:

- 该研究介绍了一种生物催化方法来合成色胺类似物,突出了特定色氨酸脱羧酶在生产各种色胺类似物方面的效率 (McDonald, Perkins, & Buller, 2019).

作用机制

- The primary target of 1-Boc-tryptamine is likely the serotonin receptor , specifically the 5-HT4 receptor . Upon binding, the activated 5-HT4 receptor undergoes a conformational change, allowing its Gs alpha subunit to exchange GDP for GTP. This activation leads to downstream signaling events .

Target of Action

安全和危害

未来方向

Tryptamines are naturally occurring compounds, which can derive from the amino acid tryptophan by several biosynthetic pathways . The report proposes several new directions and experiments to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration .

生化分析

Biochemical Properties

1-Boc-tryptamine, like its parent compound tryptamine, is believed to interact with various enzymes, proteins, and other biomolecules. It is primarily an agonist of the 5-HT2A receptor The interaction of 1-Boc-tryptamine with these biomolecules can influence various biochemical reactions

Cellular Effects

The effects of 1-Boc-tryptamine on cells and cellular processes are complex and multifaceted. It has been suggested that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-Boc-tryptamine is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

1-Boc-tryptamine is likely involved in metabolic pathways related to its parent compound, tryptamine

属性

IUPAC Name |

tert-butyl 3-(2-aminoethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8-9,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJFEUODIYFJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363691 | |

| Record name | 1-Boc-tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167015-84-1 | |

| Record name | 1-Boc-tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

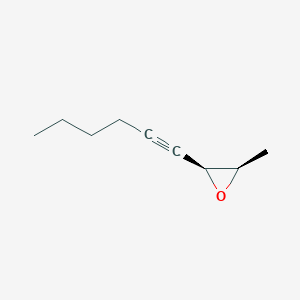

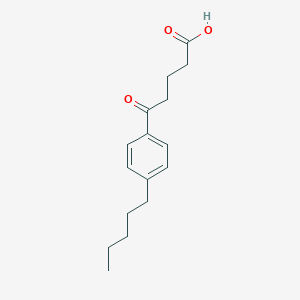

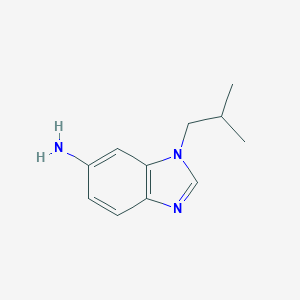

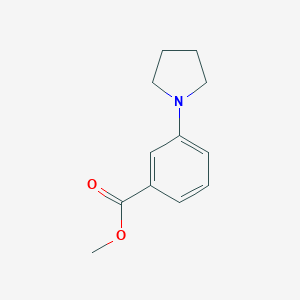

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)